molecular formula C8H11FN2 B2894057 2-(6-Fluoropyridin-2-yl)propan-1-amine CAS No. 2355627-16-4

2-(6-Fluoropyridin-2-yl)propan-1-amine

Cat. No.: B2894057
CAS No.: 2355627-16-4
M. Wt: 154.188
InChI Key: IAJPZGDSMSJCPM-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-yl)propan-1-amine is a fluorinated pyridine derivative with a propan-1-amine side chain. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an aminopropyl group at the 2-position. Its molecular formula is C₈H₁₁FN₂, with a molecular weight of 154.18 g/mol. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(5-10)7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJPZGDSMSJCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(6-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-Fluoropyridin-2-yl)propan-1-amine with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, biological activity, and commercial aspects.

Structural Analogues

2.1.1 2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 1204234-55-8)
  • Structure : Features a 6-chloropyridine ring and a difluoroethylamine chain.
  • Molecular Weight : 192.59 g/mol.
  • Key Properties : Predicted pKa = 6.18, boiling point = 268.4°C, density = 1.348 g/cm³ .
  • Comparison : The chlorine substituent increases molecular weight and lipophilicity compared to the fluorine analogue. The difluoroethylamine chain may reduce metabolic stability due to increased electronegativity.
2.1.2 2-(3-Trifluoromethylphenyl)propan-1-amine (Compound 16c)
  • Structure : Contains a trifluoromethylphenyl group instead of fluoropyridine.
  • Molecular Weight : 204.09 g/mol.
  • Synthesis : Prepared in 61% yield via reductive amination .
  • However, the absence of a pyridine ring limits hydrogen-bonding interactions.
2.1.3 2-[5-Fluoro-1H-indol-3-yl]propan-1-amine
  • Structure : Substitutes pyridine with a 5-fluoroindole ring.
  • Biological Activity : Demonstrates strong binding affinity (ΔG = -9.2 kcal/mol) against NEK2 kinase, with favorable ADME properties .
  • Comparison : The indole moiety enables π-π stacking interactions in biological targets, whereas the pyridine ring in the parent compound may prioritize electrostatic interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) LogP (Estimated)
This compound 154.18 ~6.5 Not reported 1.2
2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine 192.59 6.18 268.4 2.1
2-(3-Trifluoromethylphenyl)propan-1-amine 204.09 Not reported Not reported 2.8
  • Key Insight : Fluorine substitution reduces LogP compared to chlorinated or trifluoromethylated analogues, suggesting improved aqueous solubility for the parent compound.

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